2-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of amidoximes with carbonyl compounds such as carboxylic acids, aldehydes, or esters in the presence of a base like NaOH in a DMSO medium . This method allows for the efficient formation of the 1,2,4-oxadiazole ring under mild conditions.
Chemical Reactions Analysis
2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or pyrrolidinyl groups can be replaced by other nucleophiles.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form other heterocyclic compounds.
Scientific Research Applications
2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal infections.
Materials Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors and modulate their activity . This interaction can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes.
Comparison with Similar Compounds
2-[3-(5-PHENYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C20H19N3O3/c24-18(23-11-4-5-12-23)14-25-17-10-6-9-16(13-17)19-21-20(26-22-19)15-7-2-1-3-8-15/h1-3,6-10,13H,4-5,11-12,14H2 |
InChI Key |
UMFOIDFLTDYFSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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